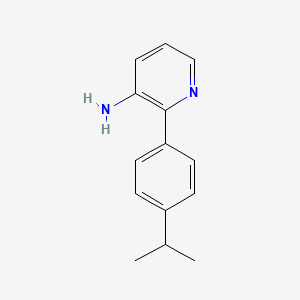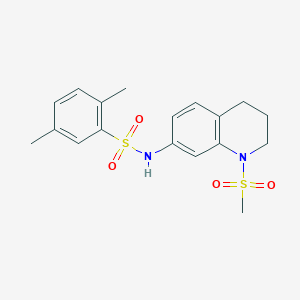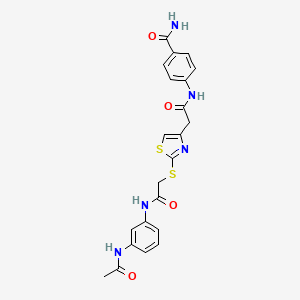
4-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide" is a complex organic molecule that likely contains a benzamide moiety, which is a common feature in various synthetic compounds with potential biological activities. The structure suggests the presence of multiple functional groups, including amide, thioether, and possibly a thiazole ring, which could contribute to its chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves the use of bidentate directing groups for C-H activation/functionalization, as reported in the synthesis of β-C-H arylated/acetoxylated carboxamides using 4-amino-2,1,3-benzothiadiazole (ABTD) as a directing group . Another approach for synthesizing α-ketoamide derivatives, which are structurally related to the compound , utilized OxymaPure/DIC for coupling reactions, showing improved yield and purity . These methods highlight the importance of selecting appropriate reagents and catalysts to achieve the desired modifications on the benzamide backbone.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, which provides insights into the regio- and stereochemistry of the synthesized compounds . The presence of a thiazole ring, as seen in the compound of interest, is a common feature in pharmacophores and can be synthesized using reactions involving amines and thiols . The structural analysis is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including arylation, acetoxylation, and alkoxylation, as directed by bidentate groups like ABTD . The thiazole ring in the compound can be functionalized through reactions with different heterocyclic rings, which can be used to generate a diverse set of derivatives with potential antitumor activity . The reactivity of such compounds is influenced by the presence of electron-donating or withdrawing groups, which can affect the outcome of the chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using techniques such as FT-IR, NMR, and elemental analysis . These properties are influenced by the compound's molecular structure, including the presence of thiazole and acetamide groups, which can affect solubility, stability, and reactivity. The antifungal and antimicrobial activities of benzamide derivatives are often evaluated in vitro, indicating their potential as therapeutic agents . The compound's properties can also be predicted through computational studies, such as docking studies, to assess its interaction with biological targets .
Applications De Recherche Scientifique
Pharmacological Investigations
A study focused on synthesizing and investigating the anticonvulsant activities of a series of thiazolidin-4-one derivatives, which include compounds structurally related to 4-(2-(2-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide. One compound in this series was identified as more potent than the reference standard diazepam, highlighting its potential in anticonvulsant drug development (Senthilraja & Alagarsamy, 2012).
Antimicrobial Activities
Research on antimicrobial activities has led to the development of new compounds based on the thiazole structure, showing promise as potent antimicrobial agents. One study synthesized a series of thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, demonstrating significant antimicrobial properties (Gouda et al., 2010). Another study explored the synthesis and antimicrobial evaluation of thiophene-2-carboxamides, further emphasizing the antimicrobial potential of thiazole-based compounds (Talupur et al., 2021).
Propriétés
IUPAC Name |
4-[[2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-13(28)24-16-3-2-4-17(9-16)26-20(30)12-33-22-27-18(11-32-22)10-19(29)25-15-7-5-14(6-8-15)21(23)31/h2-9,11H,10,12H2,1H3,(H2,23,31)(H,24,28)(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJSKGOJZIADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)

![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)
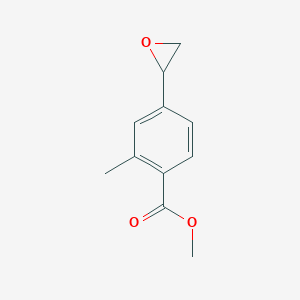

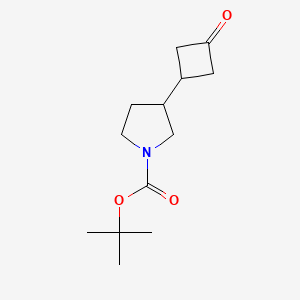
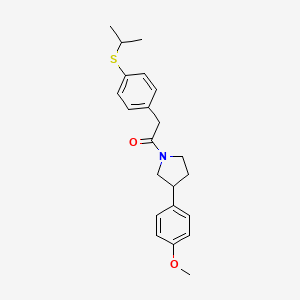
![4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde](/img/structure/B2546345.png)
![7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2546350.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2546352.png)
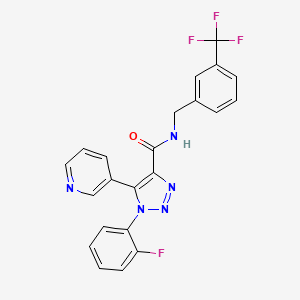
![2-Chloro-1-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B2546354.png)
